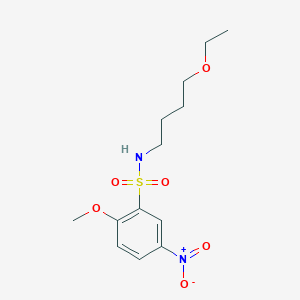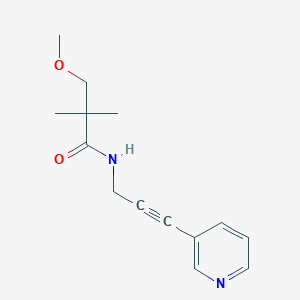
N-(4-ethoxybutyl)-2-methoxy-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxybutyl)-2-methoxy-5-nitrobenzenesulfonamide is a chemical compound with a complex structure that includes an ethoxybutyl group, a methoxy group, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybutyl)-2-methoxy-5-nitrobenzenesulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of a suitable aromatic compound, followed by nitration to introduce the nitro group. The ethoxybutyl group can be introduced through an alkylation reaction, and the methoxy group can be added via methylation. The final step involves the formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybutyl)-2-methoxy-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
N-(4-ethoxybutyl)-2-methoxy-5-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxybutyl)-2-methoxy-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide moiety can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-2-azetidinones: These compounds share the ethoxy group but differ in the core structure.
Methoxybenzenesulfonamides: Compounds with similar sulfonamide and methoxy groups but different alkyl chains.
Uniqueness
N-(4-ethoxybutyl)-2-methoxy-5-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-ethoxybutyl)-2-methoxy-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6S/c1-3-21-9-5-4-8-14-22(18,19)13-10-11(15(16)17)6-7-12(13)20-2/h6-7,10,14H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIORNCRXGSNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Methylpyrimidin-2-yl)methyl]-3-(2-thiophen-2-ylethyl)imidazolidine-2,4,5-trione](/img/structure/B7401545.png)
![N-[2-(methanesulfonamido)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7401550.png)
![2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-oxo-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B7401564.png)
![1-[[3-[(3-Amino-5-cyano-4-nitroanilino)methyl]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7401571.png)
![N-[4-(diethylamino)-4-oxobutyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7401573.png)

![N'-[1-(4-methoxyphenyl)ethyl]-N-[2-(oxan-4-yl)ethyl]oxamide](/img/structure/B7401586.png)
![methyl 5-[[3-methoxy-2-(4-methylphenyl)-3-oxopropyl]carbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7401598.png)
![5-methyl-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine](/img/structure/B7401599.png)
![Methyl 3-(methoxymethyl)-5-[[2-oxo-2-[2-(3-oxopiperazin-1-yl)ethylamino]acetyl]amino]benzoate](/img/structure/B7401604.png)
![sodium;3,3-dimethyl-5-oxo-5-[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]pentanoate](/img/structure/B7401614.png)
![1-(3-Ethoxyphenyl)-3-[2-(methanesulfonamido)ethyl]thiourea](/img/structure/B7401618.png)
![N,N-dimethyl-4-methylsulfanyl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-amine](/img/structure/B7401621.png)
![1-[1-Hydroxy-1-(4-methoxyphenyl)propan-2-yl]-3-(2-phenoxyethyl)urea](/img/structure/B7401632.png)
